molecular formula C10H9BrN2S B14028256 5-(3-Bromo-4-methylphenyl)thiazol-2-amine

5-(3-Bromo-4-methylphenyl)thiazol-2-amine

Cat. No.: B14028256
M. Wt: 269.16 g/mol
InChI Key: AMNUGNFPJGMGIV-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methylphenyl)thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-4-methylaniline with thioamide under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

5-(3-Bromo-4-methylphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-4-methylphenyl)thiazol-2-amine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness contributes to its distinct biological and chemical properties .

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

AMNUGNFPJGMGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

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